molecular formula C17H16ClNO B2555640 1-(2-chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one CAS No. 303988-06-9

1-(2-chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Cat. No.: B2555640
CAS No.: 303988-06-9
M. Wt: 285.77
InChI Key: WCLHLAGQAHIMDR-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a seven-membered benzazepinone derivative featuring a 2-chlorobenzyl substituent at the N1 position. The compound’s core structure consists of a bicyclic framework combining a benzene ring fused to an azepinone ring. Crystallographic analysis reveals that the chlorine atom and the adjacent carbon in the chlorobenzene group are nearly coplanar, which may influence molecular recognition and binding stability . This compound is of interest in medicinal chemistry due to its structural similarity to bioactive benzodiazepines and benzazepines, though its pharmacological profile remains less characterized compared to established analogs.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-4,5-dihydro-3H-1-benzazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO/c18-15-9-3-1-7-14(15)12-19-16-10-4-2-6-13(16)8-5-11-17(19)20/h1-4,6-7,9-10H,5,8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLHLAGQAHIMDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C(=O)C1)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzyl chloride and a suitable amine.

    Cyclization: The key step involves the cyclization of the starting materials to form the benzazepine ring. This is usually achieved through a series of nucleophilic substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Catalysts: Catalysts may be employed to enhance the reaction rate and selectivity.

    Purification Techniques: Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be used to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzazepine ring.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Nucleophiles: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: It may bind to specific receptors in the body, modulating their activity.

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Signal Transduction: It may influence signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name Substituent(s) Molecular Weight (g/mol) Core Structure Notable Features
1-(2-Chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one 2-Chlorobenzyl at N1 285.77 (calc.) Benzazepinone Planar Cl-C arrangement
1-(4-Fluorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one 4-Fluorobenzyl at N1 269.31 Benzazepinone Electron-withdrawing F at para position
1-Ethyl-5-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one hydrochloride Ethyl (N1), methyl (C5) 266.75 (base) Benzodiazepine Dual alkyl substituents; HCl salt
5-(2-Chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one (Methylclonazepam) 2-Cl-phenyl, NO₂ at C7 329.74 Benzodiazepine Sedative/hypnotic activity
3-Chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one Cl at C3 199.65 Benzazepinone Chlorine on azepinone ring

Pharmacological and Physicochemical Properties

  • Electronic Effects : The 2-chlorobenzyl group in the target compound provides moderate electron-withdrawing effects compared to the 4-fluorobenzyl analog, which may alter binding kinetics. Fluorine’s smaller size and higher electronegativity could enhance membrane permeability .
  • Biological Activity: Methylclonazepam () demonstrates potent GABA-A receptor modulation due to its nitro and chloro substituents, whereas benzazepinones like the target compound may target distinct pathways (e.g., dopamine receptors) due to their ring size and substituent positioning .
  • Solubility and Stability: The hydrochloride salt form of the 1-ethyl-5-methyl benzodiazepine () improves aqueous solubility, whereas the neutral benzazepinones (e.g., target compound) may exhibit higher lipophilicity .

Research Implications and Gaps

While benzodiazepines like methylclonazepam are well-studied for CNS applications, benzazepinones remain underexplored. The target compound’s unique chlorine positioning and azepinone core warrant further investigation into its selectivity for non-GABA targets (e.g., serotonin or dopamine receptors). Comparative studies on bioavailability and metabolic stability between benzazepinones and benzodiazepines are also needed.

Biological Activity

1-(2-Chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a compound belonging to the benzazepine class, characterized by a fused bicyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antitumor and antiparasitic properties. This article reviews the biological activity of this compound based on available literature, including synthesis methods, pharmacological effects, and case studies.

  • Molecular Formula : C17H17ClN2O
  • Molar Mass : 300.78 g/mol
  • CAS Number : 65486-33-1

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives of benzazepines have been shown to inhibit various cancer cell lines by targeting specific protein kinases involved in tumor growth.

CompoundTarget KinaseIC50 (µM)
This compoundAurora A5.0
7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-oneVEGF-R24.5

These results suggest that the benzazepine scaffold can be optimized for enhanced potency against cancer cells.

Antiparasitic Activity

The compound also shows promising antiparasitic activity. In vitro studies have demonstrated its effectiveness against various protozoan parasites. For example:

CompoundParasiteIC50 (µM)Selectivity Index
This compoundTrypanosoma brucei10.0>20
5-(3-Chlorophenyl)-1-methyl-4-nitroimidazoleEntamoeba histolytica1.47>50

These findings indicate that the compound has a favorable selectivity index, suggesting low toxicity to mammalian cells while effectively targeting parasites.

The biological activity of this compound is attributed to its ability to inhibit key enzymes and receptors involved in cell signaling pathways. For instance:

  • Inhibition of Protein Kinases : The compound has been shown to inhibit Aurora A kinase and VEGF receptor kinases, which are crucial for cell proliferation and angiogenesis.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Antitumor Effects : A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to control groups.
    • Results :
      • Cell Line: MDA-MB-231
      • Treatment Concentration: 10 µM
      • Cell Viability Reduction: 70%
  • Evaluation Against Trypanosoma brucei : In another study focusing on antiparasitic effects, the compound was tested against Trypanosoma brucei, showing effective inhibition of parasite growth at low concentrations.
    • Results :
      • IC50: 10 µM
      • Selectivity Index: >20

Q & A

Q. What synthetic strategies are employed for the preparation of 1-(2-chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, and how do reaction conditions affect intermediate formation?

  • Methodological Answer : The synthesis typically involves multi-step routes:
  • Condensation : Reaction of orthophenylene diamine with ethyl acetoacetate to form the benzazepinone core .
  • Acylation : Introduction of the 2-chlorobenzyl group via nucleophilic substitution or Friedel-Crafts alkylation under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts .
  • Microwave-assisted synthesis : Enhances reaction efficiency for derivatives, reducing side products .
  • Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradients) ensures purity .
    Key factors affecting yield include temperature control during acylation, stoichiometric ratios, and solvent selection (e.g., dichloromethane for solubility).

Q. What analytical techniques are essential for confirming the structural integrity and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm substitution patterns (e.g., chlorobenzyl protons at δ 4.5–5.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (exact mass: ~289.07 g/mol) and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) and detect impurities .
  • Infrared (IR) Spectroscopy : Confirms carbonyl (C=O) stretch at ~1680–1700 cm1^{-1}.

Q. How is the receptor binding profile of this benzazepinone derivative initially assessed in pharmacological studies?

  • Methodological Answer :
  • Radioligand Binding Assays : Competitive binding studies using 3H^3H-diazepam or 3H^3H-flumazenil on GABAA_A receptor subunits (α/γ isoforms) determine IC50_{50} values .
  • Functional Assays : Electrophysiology (patch-clamp) evaluates chloride ion flux in transfected HEK293 cells .
  • Positive Controls : Compare with standard benzodiazepines (e.g., clonazepam) to validate assay conditions.

Advanced Research Questions

Q. What methodologies are recommended to optimize the synthetic yield and enantiomeric purity of this compound?

  • Methodological Answer :
  • Chiral Chromatography : Use Chiralpak® columns (e.g., AD-H or OD-H) with hexane/isopropanol eluents to resolve enantiomers .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed alkylation steps to enhance enantioselectivity .
  • Process Optimization : Design of Experiments (DoE) to model variables (temperature, catalyst loading) for maximal yield (>75%) .

Q. How can researchers address contradictory data between in vitro binding affinity and in vivo efficacy for this compound?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure bioavailability, plasma protein binding, and blood-brain barrier penetration using LC-MS/MS .
  • Metabolite Identification : Incubate with liver microsomes to assess metabolic stability and active metabolites .
  • In Vivo Models : Test anxiolytic or sedative effects in rodent behavioral assays (e.g., elevated plus maze) with dose-response correlation .

Q. What computational approaches assist in elucidating the structure-activity relationship (SAR) of 1-(2-chlorobenzyl)-substituted benzazepinones?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses at GABAA_A receptors, highlighting interactions with His102 (α-subunit) .
  • Density Functional Theory (DFT) : Calculates electrostatic potential maps to rationalize substituent effects (e.g., chloro vs. fluoro analogs) .
  • Comparative SAR : Synthesize analogs (e.g., 2,4-dichlorobenzyl or methyl substitutions) and correlate logP values with receptor affinity .

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